2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester
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Overview
Description
2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester is a compound that belongs to the family of carbazole-based dyes. These compounds are known for their unique optical properties and are widely used in various scientific and industrial applications, particularly in the field of photopolymerization and dye-sensitized solar cells (DSSCs) .
Preparation Methods
The synthesis of 2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester typically involves the Sonogashira coupling and Knoevenagel reactions. These reactions are used to introduce the cyano and acrylic acid groups into the carbazole structure . The general synthetic route includes:
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Knoevenagel Reaction: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base.
Chemical Reactions Analysis
2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester involves its ability to absorb light and undergo electronic transitions. The compound’s molecular structure allows it to absorb light in the UV-visible region, leading to the excitation of electrons from the ground state to an excited state. This property is particularly useful in applications like DSSCs, where the excited electrons are transferred to a conductive material, generating an electric current .
Comparison with Similar Compounds
2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester can be compared with other similar compounds, such as:
- 6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde (CCC)
- 9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazole-3-carbaldehyde (TCC)
- (E)-2-cyano-3-(9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazol-3-yl)acrylic acid (CCN)
- (E)-2-cyano-3-(6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazol-3-yl)acrylic acid (TCN)
These compounds share similar structural features and optical properties but differ in their specific functional groups and applications .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(9-ethylcarbazol-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-3-22-18-8-6-5-7-16(18)17-12-14(9-10-19(17)22)11-15(13-21)20(23)24-4-2/h5-12H,3-4H2,1-2H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOVBXRAAPCSIZ-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=C(C#N)C(=O)OCC)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)OCC)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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